4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Description
4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is an aromatic carboxylic acid derivative
Properties
IUPAC Name |
4-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)11-4-2-8(6-13(11)17)12-7-9(16)3-5-10(12)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAODUSJHAAYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691508 | |
| Record name | 5-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-52-6 | |
| Record name | 5-Chloro-3'-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable processes that ensure high yield and purity. For example, starting from dimethyl terephthalate, the compound can be synthesized through a series of steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized for large-scale production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chloro and fluoro makes the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles under appropriate conditions.
Reduction and Oxidation: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the methoxycarbonyl group.
3-Fluoro-4-methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
4-Chloro-2-methylbenzoic acid: Similar structure but has a methyl group instead of a fluoro and methoxycarbonyl group.
Uniqueness
4-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to the combination of chloro, fluoro, and methoxycarbonyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
